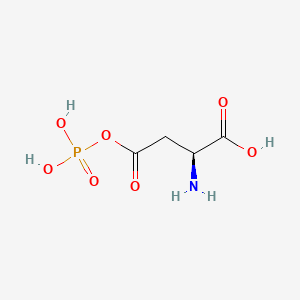

Aspartyl phosphate

Descripción general

Descripción

Métodos De Preparación

El fosfoaspartato se puede sintetizar mediante diversos métodos. Un enfoque común implica la fosforilación del ácido aspártico utilizando agentes fosforilantes en condiciones controladas. La reacción generalmente requiere condiciones ácidas para facilitar el ataque nucleofílico en el átomo de carbono carbonílico del aspartato . Los métodos de producción industrial a menudo implican el uso de escisión reductiva con borohidruro de sodio (NaBH4) para detectar fosfoaspartato libre o unido a proteínas .

Análisis De Reacciones Químicas

Role in Enzymatic Mechanisms

Aspartyl phosphate is integral to the reaction cycle of P-type ATPases, such as the sarcoplasmic reticulum Ca²⁺-ATPase.

Phosphorylation-Dephosphorylation Cycle

-

Phosphorylation : ATP transfers its γ-phosphate to a conserved aspartate residue (Asp-351 in Ca²⁺-ATPase), forming an aspartyl-phosphorylated intermediate (E1P) .

-

Hydrolysis : The this compound is hydrolyzed in a subsequent step, coupled to conformational changes that drive ion transport .

Key Structural Insights :

-

In the E2P state (phosphoenzyme intermediate), the this compound group interacts with residues in the A-domain (e.g., Glu-183 and Gly-182), positioning a water molecule for nucleophilic attack .

-

Transition states involve pentacoordinated aluminum fluoride (AlF₄⁻) or beryllium fluoride (BeF₃⁻) complexes, mimicking the phosphorylated intermediate during hydrolysis .

Isotope and Spectroscopic Studies

Time-resolved FTIR spectroscopy has revealed vibrational signatures of this compound in Ca²⁺-ATPase:

-

The P–O stretching vibrations of the phosphate group in E2P (this compound) are distinct from those in ATP, with weaker bridging P–O bonds compared to acetyl phosphate .

-

Isotopic labeling (e.g., ¹⁸O) confirmed the involvement of specific oxygen atoms in phosphorylation and hydrolysis .

Table 2: Key FTIR Bands for this compound

| Vibration Mode | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| Asymmetric P–O stretching | ~1130 | Terminal P–O bonds | |

| Symmetric P–O stretching | ~1080 | Bridging P–O bond |

Biochemical Interactions

-

Magnesium Coordination : In Ca²⁺-ATPase, Mg²⁺ coordinates with the this compound group and active-site residues (e.g., Asp-703), stabilizing the transition state during hydrolysis .

-

Coupling to Conformational Changes : The hydrolysis of this compound drives structural rearrangements in the ATPase, including movements of transmembrane helices (M1–M4) that gate ion transport .

Pathway-Specific Reactions

In lysine biosynthesis , this compound is converted to aspartate-semialdehyde, a precursor for diaminopimelate and lysine . In homoserine biosynthesis , it is reduced to homoserine via NADPH-dependent reactions .

Table 3: Metabolic Pathways Involving this compound

Structural Dynamics in ATPases

Crystallographic studies of Ca²⁺-ATPase reveal:

-

In the E2P state , the TGES loop (residues 181–184) positions a catalytic water molecule for hydrolysis, while the this compound group is shielded by Gly-182 .

-

During the E1P → E2P transition , the phosphoryl group shifts by ~1 Å, enabling coupling between chemical reaction and ion gating .

This synthesis of experimental data highlights the versatility of this compound in biochemical systems, from metabolic pathways to energy-transducing enzymes. Its reactivity and structural interactions underscore its role as a transient yet indispensable intermediate in cellular processes.

Aplicaciones Científicas De Investigación

Biochemical Pathways

L-Aspartyl-4-phosphate is involved in critical biosynthetic pathways, particularly in the synthesis of lysine and homoserine. These pathways are essential for amino acid metabolism and have implications in plant biology and microbial physiology.

| Pathway | Description |

|---|---|

| Lysine Biosynthesis | Involves the conversion of aspartate to lysine through various intermediates. |

| Homoserine Biosynthesis | Converts aspartate into homoserine, a precursor for several amino acids. |

Role in Enzyme Functionality

Aspartyl phosphate serves as a phosphoryl group donor in enzymatic reactions. For example, it is involved in the phosphorylation of response regulators in two-component signal transduction systems, which are crucial for cellular responses to environmental changes.

Case Study: Phosphorylation Mechanism

A study highlighted the phosphorylation of aspartate residues in response regulators, demonstrating how this compound facilitates the transition from inactive to active enzyme conformations. This mechanism is vital for signal transduction in bacteria, allowing them to adapt to fluctuating conditions .

Interaction with Proteins

Research has shown that this compound interacts with various proteins, influencing their activity and stability. The binding dynamics between this compound and proteins such as ATPases have been characterized using techniques like time-resolved infrared spectroscopy.

| Protein | Interaction Type | Significance |

|---|---|---|

| Ca2+-ATPase | Phosphorylation | Essential for muscle contraction and cellular signaling. |

| Response Regulators | Phosphorylation | Modulates gene expression and cellular responses. |

Synthetic Applications

This compound analogs have been developed as inhibitors for specific enzymes, such as aspartate semialdehyde dehydrogenase. These inhibitors can be utilized in drug development, particularly for targeting metabolic pathways in pathogens or cancer cells.

Case Study: Inhibition of Aspartate Semialdehyde Dehydrogenase

The synthesis of this compound analogs has led to the creation of effective inhibitors that disrupt the metabolic processes of certain bacteria, showcasing potential therapeutic applications .

Research Tools

This compound is also used as a tool in biochemical research to study phosphorylation processes and enzyme kinetics. Its ability to mimic phosphorylated states allows researchers to investigate the mechanisms of phosphorylation without altering the native protein structure.

Mecanismo De Acción

El fosfoaspartato ejerce sus efectos a través de su papel en las reacciones de fosforilación y desfosforilación. El mecanismo general implica el ataque nucleofílico de un nucleófilo de oxígeno en el átomo de fósforo en el residuo clave de fosfoaspartato. Esta reacción es crucial para la función de las enzimas ATPasa, fosfatasa, β-fosfoglucomutasa e hidrolasa de fosfonoacetaldehído .

Comparación Con Compuestos Similares

El fosfoaspartato es similar a otros fosfoaminoácidos como el fosfoglutamato (fosfato de γ-glutamil), la fosforina, la fosfotreonina y la fosfotirosina. es único en su función como componente principal de las vías de señalización de dos componentes procariotas y su participación en reacciones enzimáticas específicas . Compuestos similares incluyen:

- Fosfoglutamato

- Fosforina

- Fosfotreonina

- Fosfotirosina

Estos compuestos comparten propiedades químicas similares, pero difieren en sus roles biológicos específicos y mecanismos de acción.

Actividad Biológica

Aspartyl phosphate is a significant biochemical compound involved in various cellular processes, particularly in signal transduction pathways. This article explores the biological activity of this compound, focusing on its role in bacterial sporulation, interactions with phosphatases, and implications in fungal infections.

Overview of this compound

This compound is formed through the phosphorylation of aspartate residues in proteins, primarily within two-component signal transduction systems. These systems are crucial for bacteria like Bacillus subtilis, where they help the organism adapt to environmental changes by regulating gene expression and cellular responses.

Role in Signal Transduction

In bacteria, this compound serves as an intermediate in the phosphorelay system. The phosphorylation state of response regulators, such as Spo0F, is critical for initiating sporulation. The dephosphorylation of Spo0F by this compound phosphatases, such as RapA and RapB, regulates this process:

- RapA and RapB : These enzymes specifically dephosphorylate Spo0F, effectively controlling the sporulation pathway. Their activity is influenced by various environmental signals and cellular states, allowing for a finely tuned response to stimuli .

The interaction between this compound and phosphatases involves several biochemical processes:

- Phosphorylation : Aspartate residues in proteins undergo phosphorylation to form this compound, which alters protein conformation and activity.

- Dephosphorylation : Phosphatases like RapA and RapB remove the phosphate group from this compound, returning the protein to its inactive state.

- Signal Integration : The balance between phosphorylation and dephosphorylation allows bacteria to integrate multiple signals effectively, ensuring appropriate responses to environmental changes.

Bacillus subtilis Sporulation

Research has demonstrated that the phosphatase activity of Rap proteins is essential for regulating sporulation in Bacillus subtilis. Mutants lacking these phosphatases exhibit uncontrolled sporulation due to persistent phosphorylation of Spo0F:

- Findings : In experiments with rapA and rapB null mutants, researchers observed a significant increase in sporulation frequency compared to wild-type strains. This underscores the importance of this compound in modulating developmental processes in bacteria .

Fungal Pathogenicity

Aspartyl proteinases (related to this compound) have been studied for their role in fungal infections, particularly in Candida albicans. The secreted aspartyl proteinases Sap1 and Sap2 contribute to tissue damage during vaginal candidiasis:

- Mechanism : These enzymes degrade host tissues, facilitating fungal invasion. Inhibition studies using pepstatin A demonstrated reduced tissue damage when these proteinases were inhibited, highlighting their pathogenic role .

Data Tables

| Aspect | Details |

|---|---|

| Compound | This compound |

| Key Functions | Regulates response regulators; involved in sporulation |

| Enzymes Involved | RapA, RapB (phosphatases) |

| Pathogens Studied | Candida albicans |

| Impact on Host Tissue | Tissue damage via secreted proteinases |

Research Findings

- Dephosphorylation Mechanism : The interaction between this compound and its phosphatases is characterized by specific binding affinities and kinetic parameters that dictate the rate of dephosphorylation .

- Signal Regulation : this compound acts not only as a signaling molecule but also integrates various environmental inputs through complex regulatory networks involving multiple kinases and phosphatases .

Propiedades

IUPAC Name |

(2S)-2-amino-4-oxo-4-phosphonooxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8NO7P/c5-2(4(7)8)1-3(6)12-13(9,10)11/h2H,1,5H2,(H,7,8)(H2,9,10,11)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZNKTPIYKDIGG-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(=O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Aspartyl-4-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22138-53-0 | |

| Record name | β-Aspartyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22138-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Aspartyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022138530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Aspartyl-4-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.